molecular formula C15H22O2 B14401114 2-Methyl-5-phenyloct-7-ene-3,5-diol CAS No. 89358-20-3

2-Methyl-5-phenyloct-7-ene-3,5-diol

Cat. No.: B14401114
CAS No.: 89358-20-3
M. Wt: 234.33 g/mol
InChI Key: POFUGIJCTZBZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenyloct-7-ene-3,5-diol is a branched aliphatic diol featuring a phenyl group at the C5 position, a methyl substituent at C2, and a double bond at the C7 position of an eight-carbon chain. Its molecular formula is C₁₅H₂₀O₂, with hydroxyl groups at C3 and C4. Its stereochemistry (if resolved) and conformational flexibility due to the double bond may further modulate its reactivity and interactions.

Properties

CAS No.

89358-20-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-methyl-5-phenyloct-7-ene-3,5-diol

InChI

InChI=1S/C15H22O2/c1-4-10-15(17,11-14(16)12(2)3)13-8-6-5-7-9-13/h4-9,12,14,16-17H,1,10-11H2,2-3H3

InChI Key

POFUGIJCTZBZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(CC=C)(C1=CC=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-phenyloct-7-ene-3,5-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond in the octene chain. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of 2-Methyl-5-phenyloct-7-ene-3,5-diol may involve the use of more scalable and cost-effective methods. For instance, the dihydroxylation reaction can be carried out using potassium permanganate (KMnO4) as an oxidizing agent. This method is advantageous due to the availability and low cost of potassium permanganate .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyloct-7-ene-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes by hydrogenation.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-5-phenyloct-7-ene-3,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyloct-7-ene-3,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-5-phenyloct-7-ene-3,5-diol with aromatic diols and related aliphatic derivatives, emphasizing structural, physicochemical, and functional differences.

Structural Comparison

Table 1: Structural Features of 2-Methyl-5-phenyloct-7-ene-3,5-diol and Analogues

Compound Name Core Structure Functional Groups Key Substituents Molecular Weight (g/mol)
2-Methyl-5-phenyloct-7-ene-3,5-diol Aliphatic chain + phenyl Two hydroxyls, one double bond Methyl (C2), phenyl (C5) 232.32
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Dihydrophenanthrene Two hydroxyls, methoxy Methoxy (C2) 258.29
Blestriarene A Dimeric dihydrophenanthrene Multiple hydroxyls Dimeric structure ~500 (estimated)

Key Observations :

  • Aromatic vs.
  • Substituent Effects : The methyl and phenyl groups in the target compound may sterically hinder interactions compared to the planar aromatic systems of dihydrophenanthrenes.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Polar Solvents) Melting Point (°C) LogP (Predicted)
2-Methyl-5-phenyloct-7-ene-3,5-diol Moderate (ethanol, acetone) ~80–85 (estimated) 2.8
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Low (DMSO, methanol) >200 3.5
Blestriarene A Very low (DMSO) >250 4.2

Key Observations :

  • Solubility : The target compound’s aliphatic chain improves solubility in polar solvents relative to highly aromatic dihydrophenanthrenes, which aggregate due to planar structures.
  • Thermal Stability : Aromatic compounds exhibit higher melting points due to crystalline packing, while the target compound’s flexibility lowers its melting point.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.